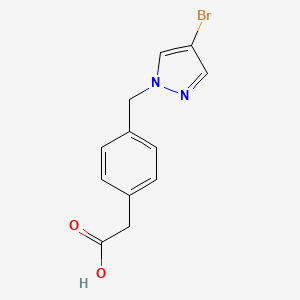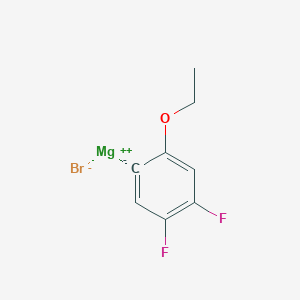
(2-Ethoxy-4,5-difluorophenyl)magnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-ethoxy-4,5-difluorophenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. This compound is a type of Grignard reagent, which is known for its ability to form carbon-carbon bonds, making it a valuable tool in the construction of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (2-ethoxy-4,5-difluorophenyl)magnesium bromide typically involves the reaction of 2-ethoxy-4,5-difluorobromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:
2-ethoxy-4,5-difluorobromobenzene+Mg→(2-ethoxy-4,5-difluorophenyl)magnesium bromide
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The process involves the use of specialized reactors that can maintain the required inert atmosphere and control the reaction temperature. The reaction mixture is typically stirred continuously to ensure complete conversion of the starting material.
Analyse Des Réactions Chimiques
Types of Reactions
(2-ethoxy-4,5-difluorophenyl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in cross-coupling reactions with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Alkyl Halides: Methyl iodide, ethyl bromide.
Electrophiles: Various halides and pseudohalides.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Alkanes: Formed from the reaction with alkyl halides.
Coupled Products: Formed from cross-coupling reactions.
Applications De Recherche Scientifique
(2-ethoxy-4,5-difluorophenyl)magnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-ethoxy-4,5-difluorophenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity allows the compound to form new carbon-carbon bonds, which is the basis for its use in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent with similar reactivity.
(2-methoxyphenyl)magnesium Bromide: Another substituted phenylmagnesium bromide with different electronic properties.
(4-fluorophenyl)magnesium Bromide: A fluorinated Grignard reagent with distinct reactivity.
Uniqueness
(2-ethoxy-4,5-difluorophenyl)magnesium bromide is unique due to the presence of both ethoxy and difluoro substituents on the phenyl ring. These substituents influence the electronic properties of the compound, making it more selective in certain reactions compared to other Grignard reagents.
Propriétés
Formule moléculaire |
C8H7BrF2MgO |
|---|---|
Poids moléculaire |
261.35 g/mol |
Nom IUPAC |
magnesium;4-ethoxy-1,2-difluorobenzene-5-ide;bromide |
InChI |
InChI=1S/C8H7F2O.BrH.Mg/c1-2-11-6-3-4-7(9)8(10)5-6;;/h4-5H,2H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
OINHNQDFFNKGEK-UHFFFAOYSA-M |
SMILES canonique |
CCOC1=CC(=C(C=[C-]1)F)F.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


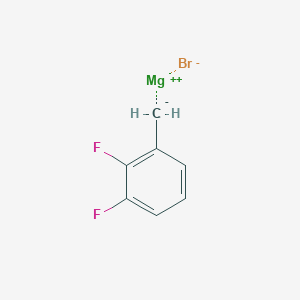
![Dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B14882756.png)


![N-[(4-Chlorophenyl)imino]-sulfamic acid sodium salt](/img/structure/B14882783.png)
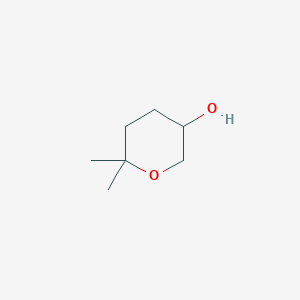
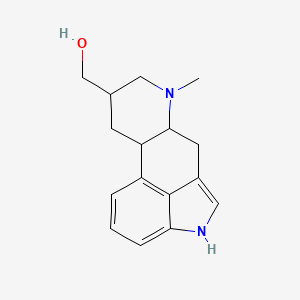
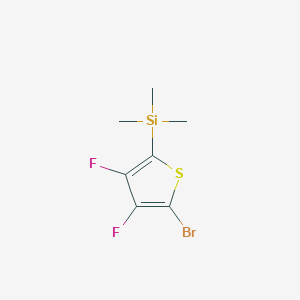

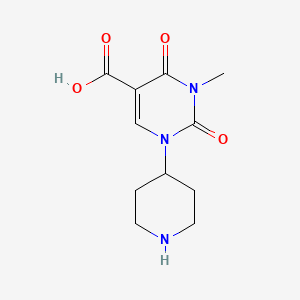
![5-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14882827.png)

